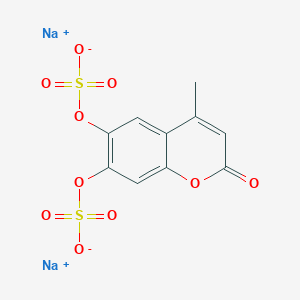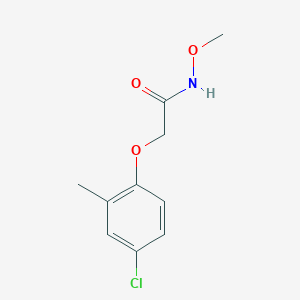![molecular formula C36H18 B085577 Dibenzo[lm,yz]pyranthrene CAS No. 191-06-0](/img/structure/B85577.png)
Dibenzo[lm,yz]pyranthrene
Overview
Description
Dibenzo[lm,yz]pyranthrene is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene rings. This compound is known for its high molecular weight and is one of the isomers of dibenzopyrene. It has significant environmental and health implications due to its potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[lm,yz]pyranthrene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method includes the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and potential health hazards. it can be produced in controlled laboratory settings for research purposes. The process involves stringent safety measures to handle the compound safely .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[lm,yz]pyranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms in the aromatic rings are replaced by other atoms or groups, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Dibenzo[lm,yz]pyranthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: Research on its biological effects, particularly its carcinogenic potential, is significant for understanding the impact of environmental pollutants.
Medicine: Although not used directly in medicine, studies on this compound contribute to the broader understanding of carcinogenic mechanisms and potential therapeutic targets.
Industry: Its use is limited due to its hazardous nature, but it serves as a reference compound in environmental monitoring and pollution studies
Mechanism of Action
The mechanism by which Dibenzo[lm,yz]pyranthrene exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. It interacts with various molecular targets, including cytochrome P450 enzymes, which metabolize the compound into reactive intermediates. These intermediates can bind to DNA and proteins, disrupting normal cellular functions and leading to toxic effects .
Comparison with Similar Compounds
- Dibenzo[a,e]pyrene
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[a,l]pyrene
Comparison: Dibenzo[lm,yz]pyranthrene is unique due to its specific arrangement of aromatic rings, which influences its chemical reactivity and biological effects. Compared to other dibenzopyrenes, it may exhibit different levels of carcinogenicity and environmental persistence. Its unique structure also affects its interaction with biological molecules, making it a distinct compound for research purposes .
Properties
IUPAC Name |
decacyclo[17.13.1.14,32.15,9.120,24.02,17.03,14.029,33.013,36.028,35]hexatriaconta-1(32),2(17),3(14),4(34),5,7,9(36),10,12,15,18,20,22,24(35),25,27,29(33),30-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-29-17-22-14-16-28-24-10-2-6-20-8-4-12-26(32(20)24)30-18-21-13-15-27(23(9-1)31(19)25)35(29)33(21)34(22)36(28)30/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVFVANTCWMUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC6=C7C5=C(C=C4)C=C8C7=C(C=C6)C9=CC=CC1=C9C8=CC=C1)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



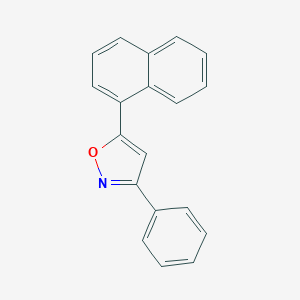


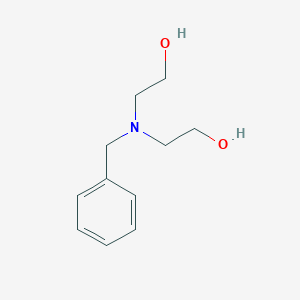
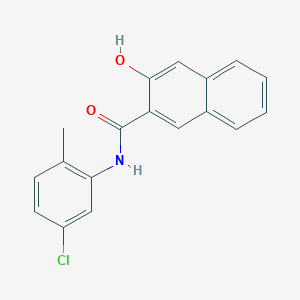

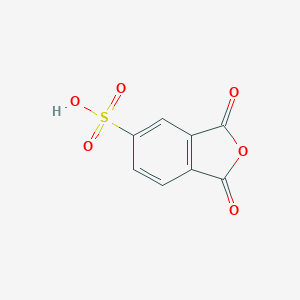


![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)
